N-Acetylthyroxine

Description

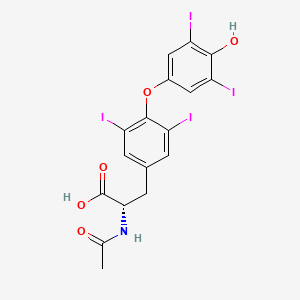

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERGVJCCFAPEMR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26041-51-0 | |

| Record name | N-Acetylthyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026041510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLTHYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10YJB626N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of N-Acetylthyroxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of N-Acetylthyroxine, a derivative of the thyroid hormone L-thyroxine. This document details synthetic methodologies, purification protocols, and relevant characterization data. It is intended to serve as a valuable resource for researchers in medicinal chemistry, endocrinology, and drug development.

Introduction

N-Acetyl-L-thyroxine (N-Ac-T4) is a derivative of L-thyroxine (T4), a critical hormone produced by the thyroid gland that regulates metabolism. In N-Ac-T4, the primary amine of the alanine side chain is acetylated. This modification can alter the molecule's biological activity, bioavailability, and binding affinity to thyroid hormone receptors and transport proteins. Understanding the synthesis and purification of N-Ac-T4 is crucial for researchers investigating its potential therapeutic applications and for its use as a reference standard in analytical studies of levothyroxine preparations, where it can be present as an impurity.[1]

Chemical Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the direct acetylation of L-thyroxine or a multi-step synthesis starting from N-acetyl-L-tyrosine.

Proposed Direct N-Acetylation of L-Thyroxine

A direct and efficient method for the synthesis of this compound involves the selective N-acetylation of L-thyroxine using acetic anhydride under basic conditions. This method is adapted from the well-established procedure for the acetylation of L-tyrosine.[2]

Experimental Protocol:

-

Dissolution: Suspend L-thyroxine in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, at a concentration of approximately 5-10% (w/v). Stir the mixture until the L-thyroxine is completely dissolved.

-

Acetylation: Cool the solution in an ice bath to 0-5 °C. Add acetic anhydride (typically 1.1 to 1.5 molar equivalents) dropwise to the stirred solution while maintaining the temperature below 10 °C. The pH of the reaction mixture should be monitored and maintained in the range of 8-10 by the concurrent addition of a base solution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

-

Work-up: Upon completion of the reaction, carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl). This will precipitate the this compound product.

-

Isolation: Collect the precipitate by vacuum filtration, wash it with cold water to remove any residual salts and acid, and then dry it under vacuum.

Table 1: Proposed Reaction Parameters for Direct N-Acetylation of L-Thyroxine

| Parameter | Value |

| Starting Material | L-Thyroxine |

| Acetylating Agent | Acetic Anhydride |

| Solvent | Aqueous Base (e.g., NaOH) |

| Temperature | 0-10 °C |

| pH | 8-10 |

| Molar Ratio (T4:Ac₂O) | 1 : 1.1-1.5 |

| Work-up | Acidification to pH 3-4 |

Synthesis via N-acetyl-3,5-diiodo-L-tyrosine

An alternative, multi-step synthesis involves the aerobic incubation of N-acetyl-3,5-diiodo-L-tyrosine, followed by acid hydrolysis to yield N-acetyl-L-thyroxine.[3] This method, while historically significant, is generally more complex than the direct acetylation approach.

Conceptual Workflow:

Caption: Multi-step synthesis of this compound.

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, di-acetylated byproducts, and other impurities. Preparative high-performance liquid chromatography (prep-HPLC) is the most effective method for obtaining high-purity this compound.

Experimental Protocol for Preparative HPLC:

-

Column Selection: A reversed-phase C18 column is generally suitable for the purification of this compound. The column dimensions will depend on the scale of the purification.

-

Mobile Phase: A gradient elution system is typically employed.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compounds. The exact gradient profile should be optimized based on analytical HPLC analysis of the crude product.

-

Detection: The elution profile is monitored using a UV detector, typically at a wavelength of 225 nm, where this compound exhibits strong absorbance.[4]

-

Fraction Collection and Analysis: Fractions corresponding to the this compound peak are collected. The purity of the collected fractions should be confirmed by analytical HPLC.

-

Product Recovery: The pure fractions are combined, and the solvent is removed under reduced pressure (e.g., by rotary evaporation or lyophilization) to yield the purified this compound.

Table 2: General Parameters for Preparative HPLC Purification of this compound

| Parameter | Specification |

| Column | |

| Stationary Phase | Reversed-Phase C18 |

| Particle Size | 5-10 µm |

| Mobile Phase | |

| Solvent A | 0.1% TFA in Water |

| Solvent B | 0.1% TFA in Acetonitrile/Methanol |

| Elution | |

| Mode | Gradient |

| Detection | |

| Wavelength | 225 nm |

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃I₄NO₅ | [5] |

| Molecular Weight | 818.91 g/mol | |

| Appearance | White to off-white solid | |

| ¹H NMR (DMSO-d₆, δ ppm) | Predicted values based on N-acetyl-L-tyrosine and L-thyroxine spectra. Aromatic protons (thyronine core), α-CH, β-CH₂, and acetyl-CH₃ protons are expected. | |

| ¹³C NMR (DMSO-d₆, δ ppm) | Predicted values. Carbonyl carbons (amide and carboxylic acid), aromatic carbons, α-carbon, β-carbon, and acetyl-methyl carbon are expected. | |

| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ expected at ~817.7 |

Mass Spectrometry Fragmentation: In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent [M-H]⁻ ion in negative ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion would likely involve the loss of the acetyl group, decarboxylation, and cleavage of the diphenyl ether bond, providing structural confirmation.

Biological Context and Signaling Pathways

The biological role of this compound is not as well-defined as that of L-thyroxine. It has been shown to have a significantly lower binding affinity for thyroxine-binding globulin (TBG), a major transport protein for thyroid hormones in the blood. This suggests that its pharmacokinetic profile and tissue distribution may differ from that of the parent hormone.

While direct signaling pathways for this compound are not extensively characterized, it is known that the parent hormone, L-thyroxine, can induce the acetylation of its own nuclear receptor (TRβ1) through a MAPK-dependent mechanism. This post-translational modification may play a role in modulating the transcriptional activity of the receptor. Further research is needed to determine if this compound can interact with thyroid hormone receptors and influence these signaling events.

Caption: L-Thyroxine-induced acetylation of its receptor.

Conclusion

This technical guide outlines the key aspects of the chemical synthesis and purification of this compound. The direct N-acetylation of L-thyroxine is presented as a plausible and efficient synthetic route. Preparative HPLC is highlighted as the method of choice for obtaining high-purity material. The provided information on characterization and biological context serves as a foundation for further research into the properties and potential applications of this thyroid hormone derivative. As a key metabolite and potential impurity of levothyroxine, a thorough understanding of this compound's synthesis and purification is essential for the advancement of thyroid hormone research and pharmaceutical quality control.

References

- 1. glsciencesinc.com [glsciencesinc.com]

- 2. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 3. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C17H13I4NO5 | CID 20638380 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-Acetylthyroxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylthyroxine (NAT), an acetylated derivative of the thyroid hormone thyroxine (T4), is a compound of significant interest in endocrinology and drug development. As a potential metabolite or synthetic analog of T4, a thorough understanding of its physicochemical properties is paramount for elucidating its biological activity, pharmacokinetic profile, and therapeutic potential. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a contextualization of its potential role within thyroid hormone signaling pathways.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others, such as pKa and logP, are primarily based on computational predictions and warrant experimental verification for precise characterization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃I₄NO₅ | PubChem |

| Molecular Weight | 818.91 g/mol | PubChem |

| Melting Point | 210-215 °C (decomposes) | ChemicalBook |

| Solubility | - DMSO: Slightly soluble- Methanol: Slightly soluble | ChemicalBook |

| pKa (Predicted) | 2.95 ± 0.10 | ChemicalBook |

| logP (Predicted) | 4.9 | PubChem |

| Appearance | White to Off-White Solid | ChemicalBook |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below. These protocols are based on established techniques for analogous compounds and can be adapted for the specific analysis of NAT.

Determination of Solubility

The solubility of this compound can be determined using the shake-flask method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), methanol) in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate to ensure accuracy.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using capillary electrophoresis (CE), a technique well-suited for ionizable compounds.[1][2][3][4][5]

Methodology:

-

A series of background electrolytes with varying pH values are prepared.

-

A stock solution of this compound is prepared in a suitable solvent.

-

The electrophoretic mobility of this compound is measured at each pH by injecting the sample into the capillary filled with the respective background electrolyte.

-

The effective mobility is plotted against the pH of the background electrolyte.

-

The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Determination of logP

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Methodology:

-

A calibration curve is established using a series of standard compounds with known logP values.

-

The retention times of these standards are measured on a C18 column with an isocratic mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

The retention time of this compound is then measured under the same chromatographic conditions.

-

The logP of this compound is calculated from its retention time using the calibration curve.

Biological Context and Signaling Pathways

This compound, as a derivative of T4, is presumed to interact with components of the thyroid hormone signaling pathway. Thyroid hormones exert their effects through both genomic and non-genomic pathways.

Thyroid Hormone Signaling Pathway

The canonical genomic pathway involves the binding of the active thyroid hormone, triiodothyronine (T3), to nuclear thyroid hormone receptors (TRs), which then modulate gene expression. T4 serves as a prohormone and is converted to T3 in peripheral tissues. Non-genomic actions are initiated at the plasma membrane and involve interactions with proteins like integrin αvβ3, leading to the activation of intracellular signaling cascades such as the MAPK/ERK pathway.

The potential interaction points for this compound within this pathway include:

-

Binding to Thyroid Hormone Receptors (TRα and TRβ): The affinity of this compound for TRs compared to T3 and T4 is a critical determinant of its potential to modulate gene expression directly.

-

Binding to Transthyretin (TTR): TTR is a major transport protein for thyroid hormones in the blood. The binding affinity of this compound to TTR will influence its bioavailability and distribution.

-

Metabolism: The in vivo deacetylation of this compound to T4 would represent a conversion to the prohormone, thereby influencing the overall thyroid hormone pool.

Below is a diagram illustrating the general thyroid hormone signaling pathway and the potential points of interaction for this compound.

Caption: Thyroid Hormone Signaling Pathway and Potential this compound Interactions.

Experimental Workflow for Investigating this compound's Biological Activity

The following workflow outlines a series of experiments to characterize the biological effects of this compound.

Caption: Experimental Workflow for this compound Biological Characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound and a framework for its further experimental investigation. The provided protocols and conceptual diagrams serve as a valuable resource for researchers in the field of thyroid hormone biology and drug discovery. The elucidation of the precise pKa, logP, and biological activities of this compound will be instrumental in defining its physiological role and potential as a therapeutic agent.

References

- 1. analiza.com [analiza.com]

- 2. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Capillary electrophoresis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

N-Acetylthyroxine as a Thyroid Hormone Analog: A Technical Whitepaper

Disclaimer: Extensive research of publicly available scientific literature reveals that N-Acetyl-L-thyroxine (NAT) is primarily documented as an acetylated derivative of L-thyroxine and a known impurity in levothyroxine preparations.[1][2][3] Detailed studies on its specific binding affinity to thyroid hormone receptors, in vivo metabolism, and distinct biological activities as a thyroid hormone analog are notably scarce. This guide, therefore, synthesizes the available information and extrapolates potential characteristics and necessary investigational pathways based on the established principles of thyroid hormone action.

Introduction

N-Acetyl-L-thyroxine (NAT) is a molecule structurally similar to the primary thyroid hormone, L-thyroxine (T4). As an N-acetylated derivative, its chemical properties are altered, which can influence its interaction with biological systems. This document provides a technical overview of NAT, summarizing its known chemical and physical properties. Due to the limited specific data on NAT, this paper also outlines the standard experimental protocols and theoretical signaling pathways that would be critical for its evaluation as a thyroid hormone analog. This guide is intended for researchers, scientists, and drug development professionals interested in the potential biological significance of levothyroxine impurities and the broader field of thyroid hormone analogs.

Chemical and Physical Properties

N-Acetyl-L-thyroxine is characterized by the addition of an acetyl group to the primary amine of the L-thyroxine molecule. This modification alters its polarity and potential for enzymatic interactions.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Synonyms | N-acetyl-L-T4, N-Acetylthyroxine, N-acyl-L-T4, Levothyroxine N-Acetyl Impurity | |

| Molecular Formula | C₁₇H₁₃I₄NO₅ | |

| Molecular Weight | 818.9 g/mol | |

| CAS Number | 26041-51-0 | |

| Appearance | Solid | |

| Solubility | DMF: 14 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 0.2 mg/mL |

Interaction with Thyroid Hormone Binding Proteins and Receptors

The biological activity of thyroid hormones and their analogs is critically dependent on their binding to transport proteins in the blood and specific receptors within target cells.

Binding to Thyroxine-Binding Globulin (TBG)

N-Acetyl-L-thyroxine has been shown to bind weakly to thyroxine-binding globulin (TBG), the primary transport protein for thyroid hormones in human serum.

| Compound | Relative Binding Affinity to TBG (compared to L-thyroxine) | Reference(s) |

| N-Acetyl-L-thyroxine | 25 | |

| L-thyroxine | 100 (by definition) |

Binding to Thyroid Hormone Receptors (TRα and TRβ)

Data Not Available: A thorough review of the scientific literature did not yield any quantitative data (e.g., K_d, IC₅₀) on the binding affinity of N-Acetyl-L-thyroxine to the nuclear thyroid hormone receptors, TRα and TRβ. This is a significant knowledge gap in understanding its potential as a thyromimetic or antagonist. Thyroid hormone actions are primarily mediated through these receptors, which act as ligand-activated transcription factors to regulate gene expression.

Metabolism and Pharmacokinetics

The metabolic fate and pharmacokinetic profile of a drug candidate are essential for determining its potential therapeutic utility.

Data Not Available: There is a lack of published studies on the in vivo metabolism and pharmacokinetics of N-Acetyl-L-thyroxine. A key unanswered question is whether NAT undergoes deacetylation to yield L-thyroxine, which would classify it as a prodrug. While studies on other N-acetylated amino acids, such as N-acetyl-L-tyrosine, have shown that deacetylation can occur in the body, this has not been confirmed for NAT.

Biological Activity and Potential as a Thyroid Hormone Analog

The biological activity of NAT as a thyroid hormone analog remains largely uncharacterized. It is unknown whether it possesses thyromimetic (agonist) or antagonist properties. L-thyroxine itself can directly affect the expression of thyroid hormone-sensitive genes.

Data Not Available: There are no published studies investigating the effects of N-Acetyl-L-thyroxine on:

-

The expression of thyroid hormone-responsive genes.

-

Physiological markers of thyroid hormone action, such as basal metabolic rate or heart rate.

-

The levels of Thyroid Stimulating Hormone (TSH) in vivo.

Experimental Protocols

To elucidate the role of N-Acetyl-L-thyroxine as a thyroid hormone analog, a series of standard experimental protocols would need to be employed.

Thyroid Hormone Receptor Binding Assay (Competitive Binding)

This assay would determine the affinity of NAT for TRα and TRβ.

-

Preparation of Receptors: Recombinant human TRα and TRβ ligand-binding domains are expressed and purified.

-

Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]T₃, is used.

-

Competition: A constant concentration of the radioligand and receptor is incubated with varying concentrations of unlabeled N-Acetyl-L-thyroxine.

-

Separation: Bound and free radioligand are separated using methods like filtration through nitrocellulose membranes.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of NAT that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is then used to determine the equilibrium dissociation constant (K_i).

In Vitro Deacetylation Assay

This assay would investigate whether NAT can be converted to L-thyroxine.

-

Tissue Preparation: Liver microsomes or cytosolic fractions from a relevant species (e.g., human, rat) are prepared as a source of deacetylase enzymes.

-

Incubation: N-Acetyl-L-thyroxine is incubated with the tissue preparation.

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is stopped.

-

Quantification: The samples are analyzed by a validated method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amounts of both NAT and L-thyroxine.

Cellular Uptake and Transport Assay

This assay would determine if NAT can enter target cells. Thyroid hormone transport into cells is a carrier-mediated process.

-

Cell Culture: A suitable cell line that expresses thyroid hormone transporters (e.g., neuroblastoma cells) is cultured.

-

Incubation with Radiolabeled NAT: The cells are incubated with radiolabeled N-Acetyl-L-thyroxine for various time periods and at different concentrations.

-

Washing: The cells are washed to remove any unbound extracellular NAT.

-

Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured.

-

Inhibition Studies: The assay can be repeated in the presence of known inhibitors of thyroid hormone transporters to identify the specific transport mechanisms involved.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical signaling pathways that N-Acetyl-L-thyroxine might influence if it acts as a thyroid hormone analog, and a proposed experimental workflow for its characterization.

Caption: Hypothetical interaction of this compound with the thyroid hormone signaling pathway.

Caption: Proposed workflow for the comprehensive biological characterization of this compound.

Conclusion

N-Acetyl-L-thyroxine is a known derivative and impurity of levothyroxine. While its chemical structure suggests potential interaction with the thyroid hormone signaling pathway, there is a significant lack of empirical data to support this. The only quantitative biological data available indicates weak binding to the transport protein TBG. Its affinity for the thyroid hormone receptors, its metabolic fate, and its potential to elicit a biological response as a thyromimetic or antagonist are currently unknown. The experimental protocols and workflows outlined in this document provide a roadmap for the necessary research to fully characterize N-Acetyl-L-thyroxine as a potential thyroid hormone analog. Until such studies are conducted, its primary significance remains as a process-related impurity in the manufacturing of levothyroxine.

References

N-Acetylthyroxine: A Comprehensive Technical Review of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-thyroxine (N-Ac-T4), an acetylated derivative of the thyroid hormone L-thyroxine (T4), has primarily been recognized as a key intermediate in the chemical synthesis of levothyroxine and as a potential impurity in its pharmaceutical preparations. While not a central player in endocrine signaling itself, its history is intrinsically linked to the landmark achievements in thyroid hormone synthesis. This technical guide provides an in-depth exploration of the discovery, synthesis, and biochemical properties of N-Acetylthyroxine, offering a valuable resource for researchers in endocrinology, medicinal chemistry, and drug development.

Discovery and Historical Context

The "discovery" of this compound was not a singular event aimed at identifying a novel bioactive molecule but rather a consequential step in the broader scientific endeavor to achieve the total synthesis of L-thyroxine. Its emergence is documented in the mid-20th century research focused on elucidating the structure of and artificially producing thyroid hormones.

A pivotal publication by Chalmers, Dickson, Elks, and Hems in 1949, titled "The Synthesis of Thyroxine and Related Substances. Part V," detailed a systematic synthesis of L-thyroxine from L-tyrosine.[1] In this multi-step process, N-acetyl-L-thyroxine was formed as a protected intermediate.[1] The acetylation of the amino group of the thyroxine precursor served to prevent unwanted side reactions during the subsequent chemical transformations required to construct the thyroxine molecule.[1] This work solidified the role of this compound as a crucial, albeit transient, entity in the laboratory production of L-thyroxine.

Subsequent research has largely focused on this compound in the context of it being a potential impurity in commercial levothyroxine preparations.[2] Its presence can arise from the manufacturing process of the active pharmaceutical ingredient (API).

Physicochemical and Biochemical Properties

This compound is structurally similar to L-thyroxine, with the key difference being the acetylation of the primary amine on the alanine side chain. This modification significantly alters its biochemical properties, most notably its binding affinity to thyroid hormone transport proteins.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound, providing a comparative perspective with its parent compound, L-thyroxine.

| Property | N-Acetyl-L-thyroxine | L-Thyroxine (T4) | Reference |

| Molar Mass | 818.9 g/mol | 777.87 g/mol | [3] |

| CAS Number | 26041-51-0 | 51-48-9 | |

| Relative Binding Affinity to Thyroxine-Binding Globulin (TBG) | Weak (Relative binding affinity of 25 compared to L-thyroxine) | High |

Experimental Protocols

While detailed, step-by-step contemporary protocols for the specific synthesis of this compound for research purposes are not extensively published as standalone methods, its preparation can be inferred from the historical synthetic routes to L-thyroxine and general organic chemistry principles. The synthesis essentially involves two key stages: the acetylation of a protected L-thyroxine precursor or L-thyroxine itself, and the coupling of iodinated tyrosine derivatives.

Conceptual Synthesis of N-Acetyl-L-thyroxine

The 1949 synthesis by Chalmers et al. provides a conceptual framework. The process generally involves the aerobic incubation of N-acetyl-3:5-di-iodo-L-tyrosine, which leads to the formation of N-acetyl-L-thyroxine. This is then followed by acid hydrolysis to remove the acetyl group and yield L-thyroxine.

A more general, conceptual workflow for its laboratory synthesis, based on modern practices for peptide modification, is outlined below.

Caption: Conceptual workflow for the synthesis of N-Acetyl-L-thyroxine.

Purification and Characterization

-

Purification: The purification of this compound from a reaction mixture would typically be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a suitable method for isolating the compound with high purity.

-

Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the acetyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Signaling Pathways and Biological Activity

The biological activity of this compound is significantly attenuated compared to L-thyroxine. The acetylation of the amino group hinders its ability to effectively bind to key proteins involved in thyroid hormone transport and action.

Interaction with Thyroid Hormone Receptors

Thyroid hormone actions are primarily mediated through the binding of T3 (and to a lesser extent, T4) to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression. While direct, high-affinity binding of this compound to TRs has not been extensively studied, its structural modification suggests a substantially lower affinity compared to T4. The primary amine of the alanine side chain is crucial for optimal receptor binding, and its blockage by an acetyl group would sterically and electronically hinder this interaction.

General Thyroid Hormone Signaling Pathway

To understand the context of this compound's limited activity, it is useful to visualize the general signaling pathway of thyroid hormones.

Caption: Simplified overview of the thyroid hormone signaling pathway.

As depicted, L-thyroxine (T4) is the main circulating thyroid hormone and is largely bound to thyroxine-binding globulin (TBG). This compound exhibits significantly weaker binding to TBG. T4 is taken up by cells and converted to the more active form, T3, which then binds to thyroid hormone receptors to modulate gene expression. Due to its structural modification, this compound is not considered a significant ligand for this pathway.

Conclusion

N-Acetyl-L-thyroxine holds a unique place in the history of thyroid hormone research. While its own biological activity is minimal, its role as a key intermediate in the pioneering synthesis of L-thyroxine was critical. For contemporary researchers, an understanding of this compound is important for the analytical characterization of levothyroxine preparations and for the historical appreciation of the chemical ingenuity that led to the availability of synthetic thyroid hormones. This guide provides a foundational technical overview to support these endeavors.

References

N-Acetyl-L-thyroxine: A Technical Examination of its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), are critical regulators of metabolism, development, and homeostasis in vertebrates. Their biological effects are chiefly mediated through nuclear thyroid hormone receptors (TRs), TRα and TRβ, which are ligand-activated transcription factors. The precise interaction between a thyroid hormone analog and these receptors dictates its biological activity. The structure-activity relationship (SAR) of thyroid hormone analogs is a pivotal area of research for the development of thyromimetics with improved therapeutic profiles, such as receptor isoform selectivity.

This technical guide provides an in-depth analysis of the structure-activity relationship of N-Acetyl-L-thyroxine (NAT), an acetylated derivative of L-thyroxine. While comprehensive quantitative data on the direct interaction of NAT with thyroid hormone receptors is limited in publicly accessible literature, this guide will synthesize the available information, extrapolate SAR principles based on known modifications of the thyronine backbone, and provide detailed experimental protocols for the evaluation of such compounds.

N-Acetyl-L-thyroxine: Known Biological Activity

N-Acetyl-L-thyroxine is recognized as an acetylated derivative and a potential impurity in commercial preparations of levothyroxine. The primary modification in NAT compared to L-thyroxine is the acetylation of the primary amine on the alanine side chain. This modification significantly alters the chemical properties of the side chain, removing its positive charge at physiological pH and introducing a bulkier, neutral acetyl group.

While direct binding data for thyroid hormone receptors is scarce, one study has quantified the binding of N-Acetyl-L-thyroxine to the serum transport protein, thyroxine-binding globulin (TBG). It was found that N-Acetyl-L-thyroxine binds weakly to TBG in isolated human serum, with a relative binding affinity of 25 compared to L-thyroxine[1][2]. This suggests that the N-acetylation significantly hinders its interaction with this major transport protein.

Structure-Activity Relationship of the Thyronine Scaffold

The biological activity of thyroid hormone analogs is highly dependent on several structural features:

-

The Diphenyl Ether Core: The ether bridge maintains the crucial orthogonal orientation of the two phenyl rings, which is essential for fitting into the ligand-binding pocket of the TRs.

-

Iodine Substituents: The 3,5-diiodo substitution on the inner ring and the 3'-iodine on the outer ring are critical for high-affinity binding. T3, with one less iodine atom at the 5' position than T4, generally exhibits higher affinity for the TRs.

-

The 4'-Hydroxyl Group: This phenolic hydroxyl group is a key hydrogen bond donor and is essential for anchoring the ligand within the receptor's binding pocket.

-

The Alanine Side Chain: Modifications to the alanine side chain can have a profound impact on the molecule's biological activity. Most enzymatic modifications to this side chain on T4 and T3 are known to produce inactive derivatives[3]. The carboxylate and amino groups of the alanine side chain form important interactions with amino acid residues in the TR ligand-binding domain.

Based on these principles, the N-acetylation of the alanine side chain in N-Acetyl-L-thyroxine would be expected to significantly reduce its affinity for the thyroid hormone receptors. The introduction of the acetyl group neutralizes the positive charge of the amino group, which is critical for ionic interactions within the receptor pocket, and introduces steric hindrance. This is consistent with the general observation that most modifications of the alanine side chain lead to a loss of activity[3].

Quantitative Data on Ligand Binding

Table 1: Binding Affinities of L-T3 and L-T4 for Thyroid Hormone Receptors (TRs)

| Ligand | Receptor Isoform | Dissociation Constant (Kd) |

| L-T3 | TRα | ~0.1 - 0.5 nM |

| L-T4 | TRα | ~1 - 5 nM |

| L-T3 | TRβ | ~0.1 - 0.5 nM |

| L-T4 | TRβ | ~1 - 5 nM |

Note: Kd values are approximate and can vary based on the specific assay conditions and source of the receptor.

Table 2: Binding Affinities of L-T3 and L-T4 for Transthyretin (TTR)

| Ligand | Dissociation Constant (Kd) |

| L-T3 | ~53.26 ± 3.97 nM |

| L-T4 | ~19.73 ± 0.13 nM |

Data from studies on recombinant human TTR.

Table 3: Relative Binding Affinity of N-Acetyl-L-thyroxine for Thyroxine-Binding Globulin (TBG)

| Ligand | Relative Binding Affinity (L-thyroxine = 100) |

| N-Acetyl-L-thyroxine | 25 |

Data from studies on human serum[1].

Signaling Pathways and Experimental Workflows

The canonical signaling pathway for thyroid hormones involves their binding to nuclear TRs, which then regulate gene expression. The diagram below illustrates this genomic signaling pathway.

Caption: Genomic signaling pathway of thyroid hormones.

A standard method to determine the binding affinity of a compound like N-Acetyl-L-thyroxine is a competitive binding assay. The workflow for such an experiment is outlined below.

Caption: Workflow for a competitive binding assay.

Experimental Protocols

Synthesis of N-Acetyl-L-thyroxine

While a variety of methods exist for the N-acetylation of amino acids, a common approach involves the reaction of L-thyroxine with an acetylating agent such as acetic anhydride under basic conditions.

-

Materials: L-thyroxine, acetic anhydride, sodium hydroxide, hydrochloric acid, ethyl acetate, water.

-

Procedure:

-

Dissolve L-thyroxine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise while maintaining the pH of the solution in the alkaline range by the concurrent addition of a sodium hydroxide solution.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the N-Acetyl-L-thyroxine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Confirm the identity and purity of the product using techniques such as NMR, mass spectrometry, and HPLC.

-

Thyroid Hormone Receptor Competitive Binding Assay (Filter Binding)

This protocol describes a method to determine the binding affinity (Ki) of N-Acetyl-L-thyroxine for TRα and TRβ.

-

Materials:

-

Purified human TRα or TRβ ligand-binding domain (LBD).

-

Radiolabeled ligand: [¹²⁵I]T3.

-

Unlabeled L-T3 (for standard curve).

-

N-Acetyl-L-thyroxine (test compound).

-

Assay Buffer: e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM DTT, 10% glycerol, pH 8.0.

-

Wash Buffer: Assay buffer with 0.1% BSA.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and vials.

-

-

Procedure:

-

In microcentrifuge tubes, set up triplicate reactions for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled T3), and competitive binding (radioligand + varying concentrations of N-Acetyl-L-thyroxine).

-

Add a constant concentration of [¹²⁵I]T3 (typically at or below its Kd) to all tubes.

-

Add the appropriate competitor (unlabeled T3 or N-Acetyl-L-thyroxine) to the respective tubes.

-

Initiate the binding reaction by adding the purified TR LBD to each tube.

-

Incubate the reactions at 4°C for 2-4 hours to reach equilibrium.

-

Rapidly filter the contents of each tube through a pre-soaked glass fiber filter using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding inhibited by N-Acetyl-L-thyroxine at each concentration.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Transthyretin (TTR) Competitive Binding Assay (Fluorescence Polarization)

This protocol outlines a method to assess the binding of N-Acetyl-L-thyroxine to TTR.

-

Materials:

-

Purified human TTR.

-

Fluorescently labeled T4 (e.g., FITC-T4).

-

Unlabeled T4 (for standard curve).

-

N-Acetyl-L-thyroxine (test compound).

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

-

Black, low-volume 384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled T4 and N-Acetyl-L-thyroxine in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the fluorescent T4 probe (at a constant concentration), and the competitor (unlabeled T4 or N-Acetyl-L-thyroxine).

-

Initiate the reaction by adding a constant concentration of TTR to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped for FP measurements.

-

The displacement of the fluorescent probe by the competitor will result in a decrease in fluorescence polarization.

-

Plot the change in fluorescence polarization against the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value and subsequently the Ki value for N-Acetyl-L-thyroxine.

-

Conclusion

Further research, employing the detailed experimental protocols provided in this guide, is necessary to definitively quantify the binding affinities and functional activities of N-Acetyl-L-thyroxine at TRα, TRβ, and transthyretin. Such studies would provide a more complete understanding of its pharmacological profile and its potential role as a metabolite or impurity in levothyroxine preparations. The development of novel thyromimetics continues to be an important area of drug discovery, and a thorough understanding of the SAR of even seemingly minor modifications like N-acetylation is crucial for the rational design of new therapeutic agents.

References

Theoretical Binding Mode of N-Acetylthyroxine to Thyroid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical binding mode of N-Acetylthyroxine (NAT) to thyroid hormone receptors (TRs). Due to a scarcity of direct experimental and computational studies on NAT, this guide extrapolates a theoretical binding model based on the well-characterized interactions of the natural ligand, thyroxine (T4), with the TR ligand-binding domain (LBD). This document also outlines standard experimental protocols for characterizing ligand-receptor interactions and summarizes the canonical thyroid hormone signaling pathway.

Introduction to Thyroid Hormone Receptors

Thyroid hormone receptors are members of the nuclear receptor superfamily and act as ligand-inducible transcription factors.[1][2] They play a crucial role in regulating gene expression involved in growth, development, and metabolism.[1][2] There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, encoded by separate genes, THRA and THRB, respectively. These isoforms, and their splice variants, exhibit tissue-specific expression patterns, which accounts for the diverse physiological effects of thyroid hormones.[1]

TRs possess a modular structure, characteristic of nuclear receptors, which includes a central DNA-binding domain (DBD), a C-terminal ligand-binding domain (LBD), and a variable N-terminal domain. The LBD is responsible for recognizing and binding thyroid hormones, a process that induces conformational changes in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene transcription. TRs typically bind to specific DNA sequences known as thyroid hormone response elements (TREs) as heterodimers with the retinoid X receptor (RXR).

Theoretical Binding Mode of this compound

The ligand-binding pocket of both TRα and TRβ is a predominantly hydrophobic cavity buried within the core of the LBD. The binding of T4 involves a series of specific interactions with key amino acid residues that stabilize the ligand within this pocket.

Key Interactions in the TR Ligand-Binding Pocket (Based on T4):

-

Iodine Moieties: The four iodine atoms of T4 are crucial for high-affinity binding. They form extensive hydrophobic and van der Waals interactions with nonpolar residues lining the binding pocket. The 3,5-iodines of the inner ring and the 3',5'-iodines of the outer ring are accommodated in distinct sub-pockets.

-

Phenolic Hydroxyl Group: The 4'-hydroxyl group of the outer phenyl ring is a critical hydrogen bond donor and acceptor. It typically forms a hydrogen bond network with a conserved arginine and a histidine residue within the LBD, which is essential for anchoring the ligand and activating the receptor.

-

Alanine Side Chain: The amino acid side chain of T4 forms important electrostatic and hydrogen bonding interactions. The carboxylate group of the alanine moiety commonly interacts with a positively charged arginine or lysine residue, while the amino group can also participate in hydrogen bonding.

Postulated Influence of N-Acetylation on Binding:

The addition of an acetyl group to the nitrogen atom of the alanine side chain in this compound would introduce several changes that could modulate its binding to the TRs:

-

Steric Hindrance: The acetyl group is bulkier than the amino group of T4. This could introduce steric hindrance within the binding pocket, potentially altering the positioning of the entire ligand. The precise impact would depend on the flexibility and topology of the region of the pocket that accommodates the side chain.

-

Loss of a Hydrogen Bond Donor: The N-acetylation removes a primary amine, which can act as a hydrogen bond donor. This would disrupt any hydrogen bonding interactions that the amino group of T4 would normally form with residues in the binding pocket.

-

Altered Electrostatic Interactions: The replacement of the positively charged amino group (at physiological pH) with a neutral acetyl group would significantly alter the electrostatic interactions between the ligand and the receptor. The loss of the positive charge would weaken the interaction with any nearby negatively charged or polar residues.

-

Potential for New Interactions: The acetyl group itself, with its carbonyl oxygen, could potentially form new hydrogen bonds or polar interactions with different residues in the binding pocket, partially compensating for the loss of the original interactions.

Based on these considerations, it is hypothesized that this compound would bind to the thyroid hormone receptors in a manner grossly similar to T4, with the iodinated diphenyl ether core occupying the hydrophobic pocket. However, the modifications at the side chain are predicted to result in a lower binding affinity compared to T4 due to the potential for steric clashes and the loss of key electrostatic and hydrogen bonding interactions. The overall effect on receptor activation (agonist vs. antagonist activity) would depend on the final conformation of the ligand-receptor complex and its ability to recruit co-regulator proteins.

Quantitative Data

Quantitative experimental data on the binding affinity (e.g., Kd, Ki, IC50) and functional potency (e.g., EC50) of this compound for the different thyroid hormone receptor isoforms are not well-documented in publicly available literature. For comparative purposes, the table below presents typical binding affinity ranges for the natural hormones, T3 and T4.

| Ligand | Receptor Isoform | Binding Affinity (Kd) | Functional Potency (EC50) |

| This compound | TRα | Data not available | Data not available |

| This compound | TRβ | Data not available | Data not available |

| Triiodothyronine (T3) | TRα / TRβ | 0.1 - 1 nM | ~1 - 10 nM |

| Thyroxine (T4) | TRα / TRβ | 1 - 10 nM | ~10 - 100 nM |

Note: The values for T3 and T4 are approximate and can vary depending on the specific assay conditions and cell type used.

Experimental Protocols

The binding affinity and functional activity of a compound like this compound for thyroid receptors can be determined using a variety of in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (competitor) for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Purified recombinant human TRα or TRβ ligand-binding domain.

-

Radiolabeled ligand (e.g., [125I]T3).

-

Test compound (this compound).

-

Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol).

-

96-well microplates.

-

Filter mats (e.g., GF/B or GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a known unlabeled ligand (for standard curve) in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or standard.

-

Initiation of Reaction: Add the purified TR protein to each well to initiate the binding reaction. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of unlabeled T3).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically several hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assay

This assay measures the functional activity of a compound by quantifying its ability to induce or inhibit the transcription of a reporter gene under the control of a thyroid hormone response element.

Materials:

-

Mammalian cell line (e.g., HEK293T or CV-1) that does not endogenously express TRs.

-

Expression plasmids for human TRα or TRβ.

-

Reporter plasmid containing a luciferase or β-galactosidase gene downstream of a TRE.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Lysis buffer.

-

Luciferase assay substrate or appropriate substrate for the chosen reporter.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Transfection: Plate the cells in 96-well plates and allow them to adhere. Co-transfect the cells with the TR expression plasmid and the TRE-reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of the test compound or a known agonist (e.g., T3) for the dose-response curve. For antagonist assays, cells are treated with the test compound in the presence of a fixed concentration of T3.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Remove the medium and lyse the cells using a lysis buffer.

-

Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.

-

Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized reporter activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Visualizations

Thyroid Hormone Receptor Signaling Pathway

Experimental Workflow for Ligand Characterization

References

N-Acetyl-L-thyroxine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-thyroxine is a derivative of the thyroid hormone L-thyroxine. This document provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological activities. While it is primarily recognized as a potential impurity in levothyroxine pharmaceutical preparations, its distinct biochemical characteristics merit closer examination. This guide consolidates available technical data to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development.

Chemical and Physical Properties

N-Acetyl-L-thyroxine, also known as N-acetyl-L-T4, is the N-acetylated form of L-thyroxine. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 26041-51-0 | [1] |

| Molecular Formula | C₁₇H₁₃I₄NO₅ | [1] |

| Molecular Weight | 818.9 g/mol | [1] |

| IUPAC Name | (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Appearance | Solid | [1] |

| Solubility | DMF: 14 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 0.2 mg/mL | [1] |

| λmax | 225 nm |

Synthesis of N-Acetyl-L-thyroxine

Experimental Protocol: N-Acetylation of L-Thyroxine

Objective: To synthesize N-Acetyl-L-thyroxine from L-thyroxine.

Materials:

-

L-Thyroxine

-

Acetic anhydride

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolution: Dissolve L-thyroxine in a suitable aqueous alkaline solution, such as 1 M sodium hydroxide, with stirring until a clear solution is obtained. The phenoxide and carboxylate salts of thyroxine are more soluble in aqueous media.

-

Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution. The molar ratio of acetic anhydride to L-thyroxine should be carefully controlled, typically a slight excess (e.g., 1.1 to 1.5 equivalents) is used.

-

pH Control: During the addition of acetic anhydride, monitor the pH of the reaction mixture and maintain it in a weakly alkaline range (pH 8-10) by the concurrent dropwise addition of a sodium hydroxide solution. This prevents the protonation of the amino group, facilitating its nucleophilic attack on the acetic anhydride, while minimizing hydrolysis of the anhydride.

-

Reaction Completion: After the complete addition of acetic anhydride, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the acetylation.

-

Acidification: After the reaction is complete, acidify the solution to a pH of approximately 2-3 using a hydrochloric acid solution. This will precipitate the N-Acetyl-L-thyroxine product, which is less soluble in acidic aqueous media.

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water to remove inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Alternatively, the product can be extracted from the acidified aqueous layer using an organic solvent like ethyl acetate. The organic extracts are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Characterization: The final product should be characterized by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC to confirm its identity and purity.

Analytical Methodologies

As N-Acetyl-L-thyroxine is a known impurity in levothyroxine preparations, the analytical methods developed for levothyroxine can be adapted for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Representative HPLC Method

A stability-indicating HPLC method for levothyroxine and its impurities can be utilized.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10-20 µL |

| Diluent | A mixture of the mobile phase or a methanolic solution of dilute NaOH. |

Note: The exact gradient conditions and mobile phase composition would need to be optimized to achieve adequate separation of N-Acetyl-L-thyroxine from L-thyroxine and other potential impurities.

Biological Activity and Metabolism

Known Biological Information

N-Acetyl-L-thyroxine is an acetylated derivative of L-thyroxine. Available data indicates that it binds weakly to thyroxine-binding globulin (TBG) in human serum, with a relative binding affinity significantly lower than that of L-thyroxine. It is also recognized as a potential impurity in commercial preparations of levothyroxine.

Metabolism and Signaling Pathways

Specific studies on the metabolism and signaling pathways of N-Acetyl-L-thyroxine are scarce in the current scientific literature. It is plausible that its metabolic fate and biological actions are related to those of its parent compound, L-thyroxine, although the N-acetylation is expected to significantly alter its properties, including receptor binding and enzymatic processing.

The metabolism of L-thyroxine primarily involves deiodination to the more active form, T3, or the inactive reverse T3 (rT3). Other metabolic routes include conjugation (glucuronidation and sulfation) in the liver and cleavage of the ether bond. It is unknown to what extent N-Acetyl-L-thyroxine can be de-acetylated in vivo to yield L-thyroxine.

The signaling of thyroid hormones is predominantly mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate gene expression. L-thyroxine itself can activate the Akt signaling pathway in certain tissues. Given the structural modification, the affinity of N-Acetyl-L-thyroxine for TRs is likely to be considerably lower than that of L-thyroxine, which would diminish its genomic signaling activity.

Conclusion

N-Acetyl-L-thyroxine is a chemically defined derivative of L-thyroxine with established physical and chemical properties. While its primary relevance to date has been in the context of pharmaceutical analysis as an impurity, its distinct structure suggests altered biological activity compared to the parent hormone. The provided synthesis and analytical methodologies offer a foundation for further investigation into its pharmacological and metabolic profile. Future research is warranted to elucidate the specific metabolic fate and potential signaling activities of N-Acetyl-L-thyroxine to fully understand its biological significance.

References

Probing the Interaction: A Technical Guide to N-Acetylthyroxine's Binding Affinity for Thyroxine-Binding Globulin

For immediate release

This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the binding affinity of N-acetylthyroxine for thyroxine-binding globulin (TBG). While direct quantitative data for this compound is not extensively available in published literature, this document synthesizes established principles of thyroxine-analog interactions with TBG to provide a robust predictive framework. It also details the experimental protocols necessary for the direct measurement of these binding affinities.

Introduction: The Significance of Thyroxine Transport

Thyroxine (T4), the primary hormone secreted by the thyroid gland, is crucial for regulating metabolism, growth, and development. In circulation, the vast majority of T4 is bound to transport proteins, with thyroxine-binding globulin (TBG) exhibiting the highest affinity.[1] This binding creates a large, stable reservoir of thyroid hormone, ensuring its consistent availability to target tissues.[2] Understanding how structural modifications to the T4 molecule, such as N-acetylation, affect binding to TBG is critical for the development of novel therapeutics and diagnostic agents that interact with the thyroid hormone system.

This compound, a derivative of T4 where the amino group of the alanine side chain is acetylated, presents a unique case for studying these structure-activity relationships. The acetylation neutralizes the positive charge of the amino group and introduces a bulkier substituent, both of which are expected to alter the binding dynamics with TBG.

Structure-Activity Relationship and Binding Affinity of Thyroxine Analogs

The binding of thyroxine to TBG is a highly specific interaction governed by several key structural features of the T4 molecule. Optimal binding activity is contingent upon the L-alanine side chain, a 4'-hydroxyl group, and the presence of halogen substituents at the 3, 5, 3', and 5' positions of the diphenyl ether structure.[3][4]

Modification of the L-alanine side chain, in particular, can be expected to have a significant impact on binding affinity. The introduction of an acetyl group at the amino terminus in this compound would eliminate the positive charge that may be involved in electrostatic interactions within the TBG binding pocket. Furthermore, the increased steric bulk of the acetylated side chain could hinder the optimal positioning of the molecule within the binding site. Based on these structural considerations, it is hypothesized that this compound will exhibit a significantly lower binding affinity for TBG compared to native L-thyroxine.

While specific data for this compound is pending experimental determination, the binding affinities of other T4 analogs provide a valuable comparative context.

| Compound | Relative Binding Affinity (%) (Compared to L-Thyroxine) | Key Structural Modification |

| L-Thyroxine (T4) | 100 | Reference Compound |

| D-Thyroxine (D-T4) | ~50 | Stereoisomer of the alanine side chain |

| Tetraiodothyroacetic acid | ~25 | Acetic acid side chain instead of alanine |

| Triiodothyronine (T3) | ~10 | Lacks the 5' iodine atom |

This table synthesizes data from multiple sources indicating the relative binding affinities of various thyroxine analogs to TBG. The exact percentages can vary based on experimental conditions.[4]

Experimental Protocol: Competitive Binding Assay for TBG

To quantitatively determine the binding affinity of this compound for TBG, a competitive binding assay is a standard and effective method. This protocol outlines a typical procedure using equilibrium dialysis.

Objective: To determine the dissociation constant (Kd) of this compound for TBG by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-T4) for binding to TBG.

Materials:

-

Purified human TBG

-

¹²⁵I-labeled L-Thyroxine (radioligand)

-

Unlabeled this compound (competitor)

-

Unlabeled L-Thyroxine (for standard curve)

-

Equilibrium dialysis cells with semi-permeable membranes (e.g., 10 kDa MWCO)

-

Assay Buffer (e.g., 0.035 M barbital buffer, pH 7.4)

-

Gamma counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of purified TBG in the assay buffer to a known concentration.

-

Prepare serial dilutions of unlabeled this compound and unlabeled L-Thyroxine in the assay buffer.

-

Prepare a working solution of ¹²⁵I-T4 in the assay buffer at a concentration appropriate for the binding assay (typically below the expected Kd).

-

-

Assay Setup:

-

Each dialysis cell consists of two chambers separated by a semi-permeable membrane.

-

In one chamber (the "protein chamber"), add a fixed amount of TBG and ¹²⁵I-T4.

-

In the same chamber, add varying concentrations of the unlabeled competitor (this compound). A set of reactions with unlabeled L-Thyroxine should also be prepared to generate a standard competition curve. A control reaction with no competitor should be included to determine maximum binding.

-

The other chamber (the "buffer chamber") will contain only the assay buffer.

-

-

Equilibration:

-

Seal the dialysis cells and incubate them at a constant temperature (e.g., 37°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours). Gentle agitation is recommended.

-

-

Sampling and Counting:

-

After incubation, carefully collect samples from both the protein and buffer chambers of each dialysis cell.

-

Measure the radioactivity in each sample using a gamma counter.

-

-

Data Analysis:

-

Calculate the concentration of bound and free ¹²⁵I-T4 at each competitor concentration. The radioactivity in the buffer chamber represents the free ligand, while the difference in radioactivity between the protein and buffer chambers represents the bound ligand.

-

Plot the percentage of bound ¹²⁵I-T4 as a function of the log concentration of the unlabeled competitor (this compound or L-Thyroxine).

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both this compound and L-Thyroxine from the resulting competition curves.

-

The binding affinity (Ki) of this compound can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Logical Workflow of a Competitive Binding Assay

Caption: Workflow of a competitive binding assay.

Structural Relationship and Binding Interaction

Caption: Hypothesized binding of T4 vs. This compound.

Conclusion

The structural integrity of the L-alanine side chain is paramount for the high-affinity binding of thyroxine to its primary transport protein, TBG. The modification of this side chain via N-acetylation is predicted to substantially decrease the binding affinity due to the neutralization of a key positive charge and the introduction of steric hindrance. This technical guide provides the theoretical basis for this hypothesis and a detailed experimental protocol for its verification. The quantitative determination of the binding affinity of this compound and other T4 analogs is essential for advancing our understanding of thyroid hormone transport and for the rational design of new drugs targeting this vital physiological system.

References

- 1. Thyroxine-binding globulin - Wikipedia [en.wikipedia.org]

- 2. The thyroxine-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of thyroid hormones and their analogues to thyroxine-binding globulin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thyroid Hormone Serum Transport Proteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

N-Acetylthyroxine: Application Notes and Protocols for In Vitro Cell-Based Assays

Disclaimer: Extensive literature searches did not yield established in vitro cell-based assay protocols, quantitative efficacy data, or defined signaling pathways specifically for N-Acetylthyroxine (NAT). The information presented herein is a generalized template based on standard cell culture and assay methodologies. Researchers should use this as a foundational guide and empirically determine optimal conditions for their specific cell models and research questions.

Introduction

This compound (NAT) is an acetylated derivative of the thyroid hormone L-thyroxine (T4). While the biological functions of endogenous thyroid hormones are well-documented, the specific in vitro effects and mechanisms of action of NAT remain largely unexplored in publicly available literature. As a derivative, it may exhibit unique properties, including altered cell permeability, receptor binding affinity, or metabolic stability, making it a compound of interest for various research fields, including endocrinology, oncology, and neurology.

These application notes provide a general framework for researchers and drug development professionals to begin investigating the in vitro cellular effects of this compound. The protocols outlined below are standard methods for assessing cell viability, proliferation, and apoptosis, which are fundamental starting points for characterizing a novel compound.

Compound Preparation and Storage

Proper handling and preparation of this compound are critical for reproducible experimental results.

2.1. Materials

-

N-Acetyl-L-thyroxine (CAS: 26041-51-0)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

2.2. Stock Solution Preparation

-

N-Acetyl-L-thyroxine is reported to be soluble in DMSO (25 mg/mL) and ethanol (20 mg/mL).[1] For cell-based assays, preparing a concentrated stock solution in DMSO is common practice.

-

To prepare a 10 mM stock solution, dissolve 8.19 mg of this compound (Molecular Weight: 818.9 g/mol ) in 1 mL of DMSO.

-

Vortex briefly until the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

2.3. Storage

-

Store the powder form of this compound at -20°C.

-

Store the DMSO stock solution aliquots at -20°C or -80°C for long-term stability. When in use, a working aliquot can be stored at 4°C for a short period (days to a week), protected from light.

Experimental Protocols

The following are generalized protocols. All steps should be performed in a sterile cell culture hood using aseptic techniques.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

3.1. Materials

-

Selected cancer or normal cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

3.2. Procedure

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A common starting range is 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NAT.

-

Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest NAT concentration (e.g., 0.1% DMSO). Also, include an "untreated control" group with fresh medium only.

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3.3. Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

-

Plot the percentage of viability against the log of the NAT concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1. Materials

-

Selected cell line

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-